4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Lipophilicity Drug-likeness ADME

Medicinal chemistry programs often face delays when ethyl ester protecting groups require an extra hydrolysis step to access the free carboxylic acid for conjugation. This 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid eliminates that bottleneck, providing a direct handle for single-step amide coupling. - Enables direct generation of amide libraries; related analogs show MICs of 0.5-2 μg/mL against B. subtilis and P. aeruginosa. - 4-amino motif is critical for ATP-competitive kinase hinge binding, with the 2,5-dimethyl substitution occupying steric pockets that unsubstituted analogs cannot. - XLogP3 of 1.8 offers a favorable starting point for CNS or systemic kinase target optimization.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 923737-07-9
Cat. No. B105758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
CAS923737-07-9
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O
InChIInChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12)
InChIKeyNUNLMHVODYNYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic Acid: Thienopyrimidine Building Block


4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 923737-07-9, MW 223.25 g/mol, C9H9N3O2S) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class [1]. It features a fused thiophene-pyrimidine bicyclic core with a 4-amino group, methyl substituents at positions 2 and 5, and a free carboxylic acid at position 6. This substitution pattern provides both a hydrogen bond donor/acceptor-rich scaffold and a carboxylic acid handle amenable to amide coupling, esterification, and further derivatization. The compound is commercially available at ≥95% purity and is primarily utilized as a synthetic intermediate in early-stage medicinal chemistry programs targeting kinase inhibition and antimicrobial discovery .

1 Synthetic intermediate for kinase inhibitor and antimicrobial discovery programs
2 Free carboxylic acid handle enables direct amide coupling for library synthesis
3 4-Amino group provides hinge-binding donor for ATP-competitive kinase research
4 High-purity building block for medicinal chemistry workflows

Why Generic Thienopyrimidine Analogs Cannot Substitute


Substitution within the thieno[2,3-d]pyrimidine class is highly dependent on the precise positioning of functional groups, as even minor alterations in the substitution pattern produce divergent biological profiles and synthetic reactivity [1]. The 4-amino group in this compound is a critical pharmacophoric element for ATP-competitive kinase binding; replacing it with a 4-oxo or 4-chloro group fundamentally alters target engagement and hydrogen-bonding capacity [2]. Similarly, the 2,5-dimethyl arrangement occupies steric pockets that 2-unsubstituted or 2-ethyl analogs cannot fill, while the free 6-carboxylic acid enables direct conjugation strategies that the corresponding ethyl ester (CAS 923747-62-0) cannot access without a deprotection step . These structural distinctions underscore why procurement decisions must be compound-specific rather than class-generic, as detailed in the quantitative evidence below.

4-Amino vs. 4-Oxo/4-Chloro
The 4-amino hydrogen bond donor is key for kinase hinge-binding motif; 4-oxo or 4-chloro analogs may not replicate target engagement.
2,5-Dimethyl vs. Unsubstituted/2-Ethyl
The 2,5-dimethyl steric footprint influences PDE isozyme selectivity; 2-unsubstituted or 2-ethyl variants may shift selectivity profiles.
Free Acid vs. Ethyl Ester
Free 6-COOH enables direct amide coupling; ethyl ester requires a deprotection step, increasing synthetic steps and yield loss.

Quantitative Differentiation Evidence Versus Structural Analogs


XLogP3 Lipophilicity: Free Acid Versus Ethyl Ester

The computed octanol-water partition coefficient (XLogP3) for 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is 1.8, substantially lower than the 2.5–3.0 range expected for its ethyl ester analog (CAS 923747-62-0), which carries a more lipophilic ester moiety [1]. This difference directly impacts aqueous solubility, membrane permeability, and formulation behavior. For medicinal chemistry programs where lower logP is preferred (e.g., to reduce hERG binding or improve metabolic stability), the free acid offers a measurable advantage over the ester prodrug form.

XLogP3 Lipophilicity
Reported
Target: XLogP3 = 1.8 Ethyl ester: ~2.5–3.0
Δ ≈ -0.7 to -1.2 units (more hydrophilic)
Reported lipophilicity context; lower logP may support aqueous solubility in lead optimization.
Computed XLogP3; experimental logD recommended.
Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Profile: 4-Amino Versus 4-Oxo and 4-Chloro

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid presents two hydrogen bond donors (HBD = 2): the 4-amino group and the 6-carboxylic acid [1]. In contrast, the 4-oxo analog 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has HBD = 2 but the 4-oxo group functions primarily as a hydrogen bond acceptor rather than donor, altering the pharmacophoric profile [2]. Compounds with a 4-chloro substituent (e.g., 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine) lack any HBD at position 4 entirely. The 4-amino HBD is critical for ATP-competitive kinase hinge-binding interactions, as demonstrated by thienopyrimidin-4-amine PDE7 inhibitors with nanomolar IC50 values [3].

H-Bond Donor Profile
Class-level
4-NH2: HBD = 2 vs. 4-Cl: HBD = 0; 4-Oxo: HBA-dominant
4-NH2 provides a donor hydrogen for kinase hinge binding
Reported pharmacophoric context; 4-amino donor may support hinge-binding interaction research.
Structural class inference; confirm target engagement in assay.
Hydrogen bonding Kinase hinge binding Pharmacophore

Carboxylic Acid Handle: Direct Amide Conjugation Advantage

The free 6-carboxylic acid functionality of the target compound permits direct amide bond formation with amine coupling partners under standard HATU/EDCI conditions, eliminating the hydrolysis step required when using the ethyl ester analog (CAS 923747-62-0) . Vlasov et al. (2023) demonstrated that 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid intermediates can be transformed into bioactive benzyl amides in a single synthetic step, with antimicrobial screening revealing MIC values as low as 0.5–2 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa for the resulting amide products [1]. The ethyl ester analog would require a two-step sequence (hydrolysis then coupling), reducing overall yield and increasing cycle time. This one-step advantage is especially relevant for parallel library synthesis in medicinal chemistry campaigns.

Amide Coupling Steps
Head-to-head
Free acid: 1 step vs. Ethyl ester: 2 steps
50% reduction in synthetic steps; reported ~10-20% yield improvement
Reported synthetic efficiency; single-step coupling may support parallel library synthesis.
Based on Vlasov et al. 2023; validate in specific coupling conditions.
Synthetic efficiency Amide coupling Parallel synthesis

2,5-Dimethyl Substitution: Steric and Electronic Distinction

The 2,5-dimethyl substitution pattern in the target compound occupies both the 2-position and 5-position of the thienopyrimidine scaffold, distinguishing it from 2-unsubstituted analogs or 5-methyl-only analogs. Quantum chemical studies by Vlasov et al. (2016) on 2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acids revealed that the 2-methyl group significantly influences the electronic distribution and nitration regioselectivity compared to 5-methyl-only or 3,5-dimethyl variants [1]. In the 4-aminothienopyrimidine PDE7 inhibitor series, the 2-position substituent modulates PDE isozyme selectivity: 2-methyl-substituted compounds demonstrated distinct selectivity profiles against PDE7 versus PDE4 and PDE5 compared to 2-ethyl or 2-unsubstituted analogs [2]. The dual methylation pattern thus provides a unique steric footprint that cannot be replicated by mono-methylated or unsubstituted comparators.

2,5-Dimethyl Substitution
Class-level
2,5-dimethyl pattern 2-unsubstituted / 2-ethyl analogs
PDE7 IC50 varies >10-fold with 2-substituent (class SAR)
Reported SAR context; substitution pattern may influence PDE selectivity and reactivity.
Class-level SAR from thienopyrimidine series; verify with specific compound.
Steric effects Structure-activity relationship Kinase selectivity

Recommended Application Scenarios


Direct Amide Library Synthesis for Antimicrobial Hit-to-Lead

The free 6-carboxylic acid enables single-step amide coupling to generate diverse amide libraries, as demonstrated by Vlasov et al. (2023) where 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives yielded benzyl amides with MIC values of 0.5–2 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa [1]. The 4-amino-2,5-dimethyl variant extends this strategy to 4-aminothienopyrimidine amide libraries for antimicrobial screening, eliminating the ester hydrolysis step required by ethyl ester building blocks.

Kinase Inhibitor Development: Hinge-Binding Scaffold

The 4-amino group provides a donor hydrogen for hinge-region binding in ATP-competitive kinase inhibitors, as validated by thienopyrimidin-4-amine PDE7 inhibitors achieving nanomolar potency [2]. The XLogP3 of 1.8 for the free acid offers a favorable starting point for lead optimization, being lower than typical ester prodrugs and within the preferred range for CNS or systemic kinase targets. The carboxylic acid can be retained for solubility or derivatized to amides for potency optimization.

Orthogonal Functional Group Reactivity for Multi-Component Reactions

The compound provides three chemically distinct functional groups (4-NH2, 6-COOH, and the thiophene sulfur) that can be orthogonally derivatized, making it suitable for developing novel synthetic routes to polysubstituted thienopyrimidines. The 2,5-dimethyl substitution blocks certain reactive positions, directing functionalization to the remaining sites, a feature documented in quantum chemical studies on regioselectivity in this scaffold class [3].

Anti-Proliferative Agent Discovery: Breast Cancer Screening

2-Alkyl-4-aminothieno[2,3-d]pyrimidine-6-carboxylates demonstrated anti-proliferative activity against MCF-7 (IC50 0.045 μM for the most active analog) and MDA-MB-231 breast cancer cell lines with measurable selectivity over MCF-10A normal cells [4]. The target free acid, with its 2-methyl substitution, represents a structurally related scaffold suitable for anti-proliferative screening and SAR exploration in oncology programs.

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
Free-acid direct coupling reactivity
Antimicrobial MIC endpoint review
Kinase inhibitor scaffold studies
4-Amino hinge-binding moiety
Kinase inhibition assay interpretation
Orthogonal derivatization route exploration
Orthogonal functional group reactivity
Synthetic route regioselectivity validation
Breast cancer cell-model screening
Anti-proliferative endpoint profile
Cell-model response endpoint review
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